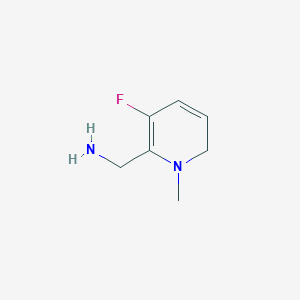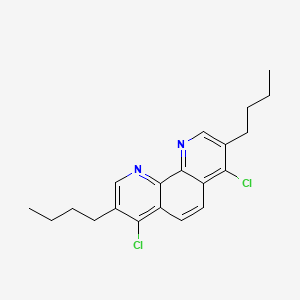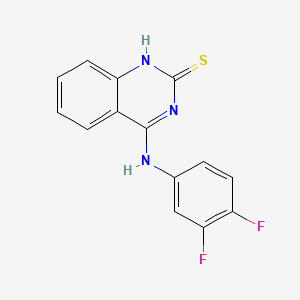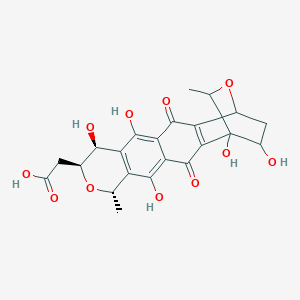
(5-fluoro-1-methyl-2H-pyridin-6-yl)methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Fluoro-N-methylpyrid-2-ylmethylamine is a chemical compound with the molecular formula C7H9FN2 and a molecular weight of 140.16 g/mol . It is a derivative of pyridine, where the pyridine ring is substituted with a fluorine atom at the third position and a methylamine group at the second position. This compound is primarily used in scientific research and has applications in various fields, including chemistry, biology, and medicine .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-fluoro-N-methylpyrid-2-ylmethylamine typically involves the following steps:
Starting Material: The synthesis begins with 3-fluoropyridine as the starting material.
N-Methylation: The 3-fluoropyridine undergoes N-methylation using methylamine under controlled conditions. This step introduces the N-methyl group to the pyridine ring.
Industrial Production Methods
In an industrial setting, the production of 3-fluoro-N-methylpyrid-2-ylmethylamine follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of 3-fluoropyridine and methylamine are reacted in industrial reactors under optimized conditions to ensure high yield and purity.
Purification and Quality Control: The crude product is subjected to rigorous purification processes, including distillation and chromatography, to meet industrial standards.
Analyse Chemischer Reaktionen
Types of Reactions
3-Fluoro-N-methylpyrid-2-ylmethylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The fluorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents under controlled temperature.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents such as tetrahydrofuran or ethanol.
Substitution: Sodium methoxide, potassium tert-butoxide; reactions are conducted in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Major Products Formed
Oxidation: Oxidized derivatives such as carboxylic acids or ketones.
Reduction: Reduced derivatives such as amines or alcohols.
Substitution: Substituted products with various functional groups replacing the fluorine atom.
Wissenschaftliche Forschungsanwendungen
3-Fluoro-N-methylpyrid-2-ylmethylamine has several scientific research applications:
Wirkmechanismus
The mechanism of action of 3-fluoro-N-methylpyrid-2-ylmethylamine involves its interaction with molecular targets and pathways:
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Fluoropyridine: A precursor in the synthesis of 3-fluoro-N-methylpyrid-2-ylmethylamine, lacking the N-methyl group.
N-Methylpyrid-2-ylmethylamine: Similar structure but without the fluorine atom.
3-Chloro-N-methylpyrid-2-ylmethylamine: A chlorinated analog with similar properties but different reactivity due to the presence of chlorine instead of fluorine.
Uniqueness
3-Fluoro-N-methylpyrid-2-ylmethylamine is unique due to the presence of both fluorine and N-methyl groups, which confer distinct chemical and biological properties. The fluorine atom enhances the compound’s stability and reactivity, while the N-methyl group influences its solubility and interaction with biological targets .
Eigenschaften
Molekularformel |
C7H11FN2 |
|---|---|
Molekulargewicht |
142.17 g/mol |
IUPAC-Name |
(5-fluoro-1-methyl-2H-pyridin-6-yl)methanamine |
InChI |
InChI=1S/C7H11FN2/c1-10-4-2-3-6(8)7(10)5-9/h2-3H,4-5,9H2,1H3 |
InChI-Schlüssel |
VULVBQOYFAKZFB-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CC=CC(=C1CN)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[3-oxo-3-(1,2,3,4-tetrahydroisoquinolin-2-yl)propyl]-1-({4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B14104226.png)

![1-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-3-(2-methylpropyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14104229.png)
![2-[2-(4-ethylphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B14104232.png)
![3-(5-chloro-2-hydroxy-4-methylphenyl)-4-(4-chlorophenyl)-5-(pyridin-3-ylmethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14104235.png)
![7-Chloro-1-(2-fluorophenyl)-2-(2-hydroxyethyl)-6-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14104239.png)

![1-(carbamoylmethyl)-N-[(furan-2-yl)methyl]-3-(4-methylphenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B14104262.png)
![1-(4-Bromophenyl)-2-propyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14104273.png)
![ethyl 4-[(3-{4-oxo-2-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrazin-5(4H)-yl}propanoyl)amino]piperidine-1-carboxylate](/img/structure/B14104281.png)
![9-(4-bromophenyl)-3-(2-chlorobenzyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B14104286.png)
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{3-oxo-5-sulfanylidene-2H,3H,5H,6H-imidazo[1,2-c]quinazolin-2-yl}acetamide](/img/structure/B14104294.png)


